molecular formula C17H18FN5 B7635222 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile

6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile

Cat. No. B7635222
M. Wt: 311.36 g/mol
InChI Key: UDTYEUVSORVTAX-UHFFFAOYSA-N
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Description

6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile, also known as FP1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FP1 is a pyridazine derivative that has been synthesized through a multi-step process involving the reaction of appropriate starting materials.

Mechanism of Action

The mechanism of action of 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile is not fully understood, but it is believed to interact with various receptors in the brain, including serotonin receptors. 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile can reduce anxiety and depression-like behaviors in animal models. 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has several advantages for lab experiments, including its high purity and yield, and its potential applications in various fields. However, there are also several limitations to using 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile include investigating its potential therapeutic applications in various diseases and studying its mechanism of action.

Synthesis Methods

The synthesis of 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile involves the reaction of 1-(3-Fluorophenyl)ethylamine with 1,4-dibromo-2,3-dihydropyridazine in the presence of potassium carbonate to yield 4-[1-(3-Fluorophenyl)ethyl]-1,4-dihydropyridazine. This intermediate is then reacted with cyanogen bromide to give 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile. The synthesis process has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has been studied as a potential drug candidate for the treatment of anxiety and depression. In neuroscience, 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has been investigated for its effects on the central nervous system, particularly its interaction with serotonin receptors. In cancer research, 6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile has been studied for its potential anticancer activity.

properties

IUPAC Name

6-[4-[1-(3-fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5/c1-13(14-3-2-4-15(18)11-14)22-7-9-23(10-8-22)17-6-5-16(12-19)20-21-17/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTYEUVSORVTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2CCN(CC2)C3=NN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile

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